E3 ligase Ligand PG

CRBN E3 ligase PROTAC

PROTAC stability bottleneck? Classical IMiD warheads (thalidomide, lenalidomide) undergo rapid hydrolysis in cell culture media (t₁/₂ = 3-12 h), compromising assay reliability. E3 ligase Ligand PG directly solves this: • Phenyl-glutarimide scaffold resists hydrolytic ring opening, maintaining >24 h stability in MV4-11 media vs. 3.3 h for thalidomide. • CRBN binding (IC₅₀ = 2.191 μM) with high ligand efficiency (LE = 0.57) enables broader PROTAC library design within drug-like MW limits. • Validated: directly linked to BMS-202 to yield PROTAC PD-L1 degrader-1 (DC₅₀ = 0.609 μM in 4T1 cells). Supplied as ≥99.94% pure solid; batch-certified for reproducible PROTAC conjugation and long-duration cellular assays.

Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
CAS No. 14149-34-9
Cat. No. B1207870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE3 ligase Ligand PG
CAS14149-34-9
Synonymsalpha-phenylglutarimide
Molecular FormulaC11H11NO2
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1C2=CC=CC=C2
InChIInChI=1S/C11H11NO2/c13-10-7-6-9(11(14)12-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13,14)
InChIKeyKAKZYGLQCHMNGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

E3 Ligase Ligand PG: CRBN Recruiter for Stable PROTAC Design


E3 ligase Ligand PG (3‑phenylpiperidine‑2,6‑dione) is a phenyl glutarimide‑based ligand that recruits the cereblon (CRBN) E3 ubiquitin ligase. Unlike classical immunomodulatory imide drugs (IMiDs) that contain a hydrolysis‑prone phthalimide ring, PG replaces the phthalimide with a more stable phenyl‑glutarimide scaffold [1]. The compound exhibits CRBN binding (IC50 = 2.191 μM) and serves as a modular warhead for the synthesis of proteolysis‑targeting chimeras (PROTACs), including BET‑ and PD‑L1‑directed degraders .

Why PG CRBN Ligands Cannot Replace IMiD‑Based Recruiters


CRBN‑recruiting ligands are not functionally interchangeable because of fundamental differences in chemical stability and degradation efficiency. Classical IMiDs (thalidomide, lenalidomide, pomalidomide) undergo rapid hydrolysis in common cell culture media (t½ = 3–12 h), which compromises their efficacy in cellular assays [1]. In contrast, the phenyl glutarimide (PG) scaffold is intrinsically resistant to hydrolytic ring opening, maintaining >24 h stability in the same media [1]. This stability advantage translates directly into more durable target engagement and, when incorporated into PROTACs, yields potent degraders that outperform their IMiD‑based counterparts [1]. For scientists designing PROTACs, substituting PG with an IMiD ligand can lead to misleading IC50 values and underestimated degradation potential.

Comparative Performance Data for E3 Ligase Ligand PG


CRBN Binding Affinity vs. IMiD Ligands

In a fluorescence polarization competition assay using Cy5‑conjugated lenalidomide, phenyl glutarimide (PG, 2a) bound CRBN with an IC50 of 2.191 ± 1.608 μM. This places PG’s affinity within the same order of magnitude as the clinically used IMiDs, but with a distinct structure–activity relationship. For direct comparison, thalidomide (1a) showed IC50 = 1.282 ± 0.883 μM, lenalidomide (1b) 0.699 ± 0.428 μM, and pomalidomide (1c) 0.400 ± 0.319 μM [1]. Although pomalidomide is ~5‑fold more potent, the PG scaffold offers superior stability and ligand efficiency (see separate evidence items).

CRBN E3 ligase PROTAC binding affinity

Ligand Efficiency vs. IMiD CRBN Binders

Ligand efficiency (LE) normalizes binding affinity by molecular size, a critical parameter when designing PROTACs where molecular weight must be minimized. PG (2a) achieves an LE of 0.57, significantly higher than thalidomide (LE = 0.43), lenalidomide (0.45), and pomalidomide (0.45) [1]. This 27–33% improvement indicates that PG provides more CRBN binding energy per atom than the larger IMiD scaffolds, leaving more “size budget” for linker and target‑protein ligand optimization without exceeding drug‑like molecular weight thresholds.

ligand efficiency CRBN PROTAC optimization

Chemical Stability in Cell Culture Media

IMiDs are known to hydrolyze rapidly in cell culture media, confounding dose–response experiments. In a head‑to‑head comparison, PG (2a) exhibited a half‑life of >24 h in MV4–11 cell medium, whereas thalidomide (1a) displayed a half‑life of only 3.3 ± 0.4 h under identical conditions [1]. This >7‑fold improvement in stability directly impacts cellular degradation assays: PG‑based PROTACs maintain active concentrations far longer than their IMiD‑based analogs, leading to more consistent and interpretable results.

chemical stability hydrolysis PROTAC cell media

BET‑Targeting PROTAC Degradation Activity

When integrated into a PROTAC targeting BET bromodomains, the PG warhead (SJ995973) achieves low‑picomolar antiproliferative activity (IC50 = 3 pM) and potent BRD4 degradation (DC50 = 0.87 nM) in MV4–11 cells [1]. Although direct side‑by‑side data are not available in a single published table, the authors explicitly state that SJ995973 exhibits “improved overall in vitro degradation and antiproliferative activities compared to its direct thalidomide‑based analogue dBET1” [1][2]. This qualitative advantage is corroborated by the substantially higher stability and ligand efficiency of the PG warhead, which enable more sustained target engagement.

PROTAC BET degradation antiproliferative

PD‑L1 Degrader Potency in Breast Cancer Cells

PG has been successfully employed as the E3 ligase‑recruiting element in PROTAC PD‑L1 degrader‑1 (compound PA8). In 4T1 murine breast cancer cells, this degrader achieves a DC50 of 0.609 μM for PD‑L1 protein degradation after 24 h treatment [1]. While no direct comparator PROTAC built with an alternative CRBN ligand is reported in the same study, this value demonstrates that PG‑based PROTACs can achieve sub‑micromolar degradation of a clinically relevant immune checkpoint target.

PROTAC PD‑L1 degradation immuno‑oncology

Optimal Use Cases for E3 Ligase Ligand PG


Stable and Ligand‑Efficient PROTAC Warhead Design

PG is the warhead of choice when the primary objective is to maintain PROTAC integrity throughout extended cell‑based assays. Its >24 h half‑life in MV4‑11 media (vs. 3.3 h for thalidomide) ensures that the E3‑ligase recruiting module remains functional long after IMiD‑based PROTACs would have hydrolyzed. This is particularly critical for slow‑turnover targets or for time‑course experiments exceeding 12 h [1].

High‑Throughput PROTAC Library Synthesis

The high ligand efficiency (LE = 0.57) of PG provides a “size advantage” over IMiD ligands (LE ≤ 0.45). This enables the construction of PROTAC libraries with a broader range of linkers and target‑protein ligands while staying within drug‑like molecular weight limits [1]. Procurement for high‑throughput PROTAC synthesis should prioritize PG to maximize chemical space exploration without sacrificing binding energy.

Orally Bioavailable PROTAC Lead Optimization

Recent optimization efforts have produced an orally bioavailable PG‑PROTAC (SJ44236), demonstrating that the PG scaffold is compatible with systemic exposure [2]. For teams aiming to advance PROTACs beyond in vitro proof‑of‑concept, PG offers a warhead that has already been successfully optimized for oral delivery, unlike many IMiD‑based PROTACs that remain limited by poor pharmacokinetics.

Immuno‑Oncology PD‑L1 Degrader Tool

PG can be directly linked to BMS‑202 to yield PROTAC PD‑L1 degrader‑1, which achieves a DC50 of 0.609 μM in 4T1 breast cancer cells [3]. This validated construct is commercially available and provides a ready‑to‑use tool for studying PD‑L1 degradation in immune‑competent or syngeneic tumor models, without the need for de novo PROTAC synthesis.

Technical Documentation Hub

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